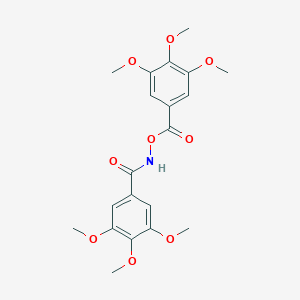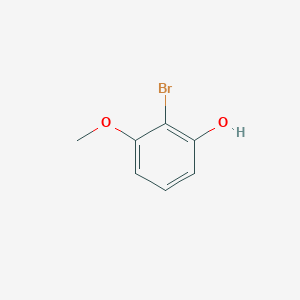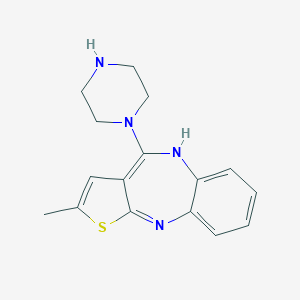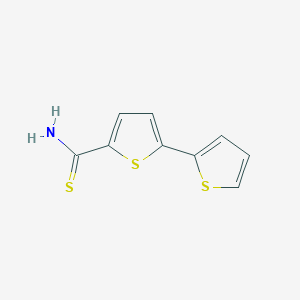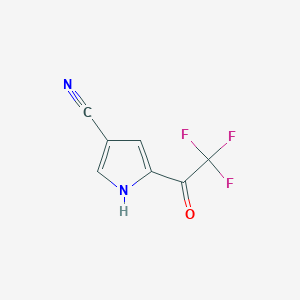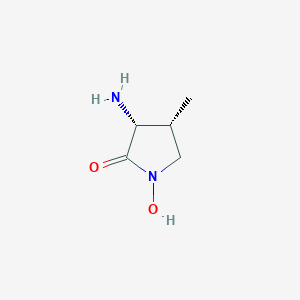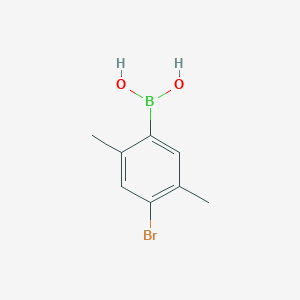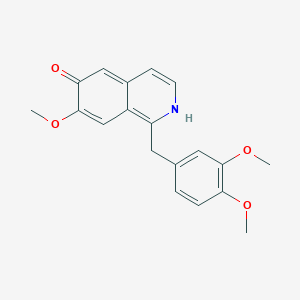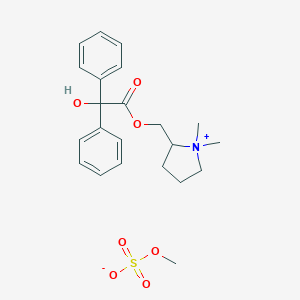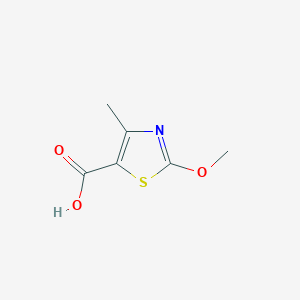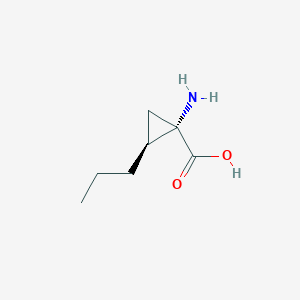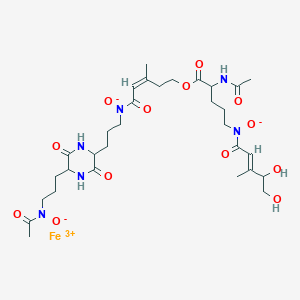
Hydroxyneocoprogen I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyneocoprogen I is a natural product that has been isolated from the fungus Aspergillus aculeatus. It belongs to the family of neocoprostanol derivatives and has shown potential as an anti-inflammatory and anti-cancer agent.
Aplicaciones Científicas De Investigación
Hydroxyneocoprogen I has been studied extensively for its potential as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. In addition, Hydroxyneocoprogen I has been shown to induce apoptosis in cancer cells, such as human breast cancer cells. These findings suggest that Hydroxyneocoprogen I may have therapeutic potential for inflammatory diseases and cancer.
Mecanismo De Acción
The mechanism of action of Hydroxyneocoprogen I is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Hydroxyneocoprogen I may inhibit the activation of NF-κB by blocking the phosphorylation of IκBα, a protein that inhibits NF-κB.
Efectos Bioquímicos Y Fisiológicos
Hydroxyneocoprogen I has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) in vitro, which may contribute to its anti-inflammatory and anti-cancer effects. In addition, Hydroxyneocoprogen I has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins. MMPs play a role in cancer invasion and metastasis, and inhibiting their activity may prevent cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Hydroxyneocoprogen I in lab experiments is that it is a natural product, which may have fewer side effects than synthetic drugs. In addition, Hydroxyneocoprogen I has been shown to have good stability in solution, which makes it suitable for use in cell culture experiments. However, one limitation of using Hydroxyneocoprogen I is that it is relatively expensive, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on Hydroxyneocoprogen I. One direction is to further investigate its mechanism of action, particularly its effects on the NF-κB signaling pathway. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, it may be possible to modify the structure of Hydroxyneocoprogen I to improve its potency and selectivity for specific targets.
Métodos De Síntesis
Hydroxyneocoprogen I can be synthesized by the fermentation of Aspergillus aculeatus. The fungus is grown in a liquid medium containing various nutrients, and the Hydroxyneocoprogen I is extracted from the culture broth. The yield of Hydroxyneocoprogen I can be improved by optimizing the fermentation conditions, such as pH, temperature, and aeration.
Propiedades
Número CAS |
135500-10-6 |
|---|---|
Nombre del producto |
Hydroxyneocoprogen I |
Fórmula molecular |
C31H47FeN6O13 |
Peso molecular |
767.6 g/mol |
Nombre IUPAC |
[(Z)-5-[3-[5-[3-[acetyl(oxido)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+) |
InChI |
InChI=1S/C31H47N6O13.Fe/c1-19(11-15-50-31(46)25(32-21(3)39)10-7-14-37(49)28(43)17-20(2)26(41)18-38)16-27(42)36(48)13-6-9-24-30(45)33-23(29(44)34-24)8-5-12-35(47)22(4)40;/h16-17,23-26,38,41H,5-15,18H2,1-4H3,(H,32,39)(H,33,45)(H,34,44);/q-3;+3/b19-16-,20-17+; |
Clave InChI |
UHRPREMPADIQSN-HNSQUHKSSA-N |
SMILES isomérico |
C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])/CCOC(=O)C(CCCN(C(=O)/C=C(\C)/C(CO)O)[O-])NC(=O)C.[Fe+3] |
SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])CCOC(=O)C(CCCN(C(=O)C=C(C)C(CO)O)[O-])NC(=O)C.[Fe+3] |
SMILES canónico |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])CCOC(=O)C(CCCN(C(=O)C=C(C)C(CO)O)[O-])NC(=O)C.[Fe+3] |
Sinónimos |
hydroxyneocoprogen I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



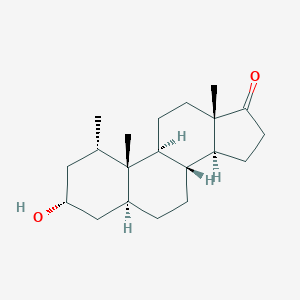
![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)
